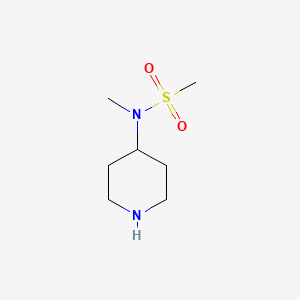

![molecular formula C20H22N4O5 B2497276 2-[4-(4-甲氧基苯基)哌嗪-1-基]-N-(2-甲基-5-硝基苯基)-2-氧代乙酰胺 CAS No. 899975-01-0](/img/structure/B2497276.png)

2-[4-(4-甲氧基苯基)哌嗪-1-基]-N-(2-甲基-5-硝基苯基)-2-氧代乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is part of a class of chemicals that have been synthesized and studied for various biological activities and structural characteristics. While specific studies directly referencing this exact compound were not identified, related research on similar piperazine derivatives provides insights into their synthesis, molecular structure, and potential applications. These compounds are of interest due to their diverse chemical reactions, properties, and potential for pharmaceutical applications.

Synthesis Analysis

The synthesis of related piperazine derivatives often involves cyclocondensation reactions, starting from specific chloroacetamide precursors. For example, a derivative, 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, was synthesized via the cyclocondensation reaction of N-2-methoxyphenyl chloroacetamide (Zhang et al., 2007). These synthesis methods highlight the chemical flexibility and reactivity of piperazine-based compounds.

Molecular Structure Analysis

Structural characterization of these compounds typically involves a combination of elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray diffraction techniques. The detailed molecular structure reveals information about the arrangement of atoms, molecular symmetry, and interactions within the crystal lattice, which are crucial for understanding the compound's chemical behavior and potential interactions with biological targets (Zhang et al., 2007).

科学研究应用

抗组胺药

哌嗪衍生物用于开发抗组胺药。 这些药物用于通过阻断组胺的作用来治疗过敏反应,组胺是体内引起过敏症状的物质 .

抗寄生虫药

哌嗪化合物也用于创建抗寄生虫药。 这些药物用于预防或治疗寄生虫感染 .

抗真菌和抗细菌药

这些化合物已被发现具有抗真菌和抗细菌特性,使其在开发用于治疗真菌和细菌感染的药物方面有用 .

抗精神病药和抗抑郁药

哌嗪衍生物用于开发抗精神病药和抗抑郁药。 这些药物用于治疗精神健康障碍,如精神分裂症、抑郁症和焦虑症 .

抗炎药

这些化合物具有抗炎特性,使其在开发用于治疗引起炎症的疾病(如关节炎)的药物方面有用 .

抗凝血药

哌嗪化合物用于创建抗凝血药。 这些药物用于预防血栓形成 .

抗肿瘤药和抗糖尿病药

这些化合物已被发现具有抗肿瘤和抗糖尿病特性,使其在开发用于治疗癌症和糖尿病的药物方面有用 .

神经系统疾病治疗

作用机制

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the α1-ARs, by acting as a ligand . It has shown affinity in the range from 22 nM to 250 nM . The interaction with these receptors can lead to activation or blockade, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The compound affects the biochemical pathways associated with α1-ARs. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are also associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds . The compound exhibited an acceptable pharmacokinetic profile to the advanced investigation as the potential α1-AR antagonist .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with α1-ARs. By acting as a ligand for these receptors, it can influence the contraction of smooth muscles in various parts of the body, potentially providing therapeutic benefits for a range of disorders .

生化分析

Biochemical Properties

It has been found that similar compounds have shown affinity for alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Cellular Effects

Given its potential interaction with alpha1-adrenergic receptors, it may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to interact with alpha1-adrenergic receptors, potentially influencing their activation or blockade

属性

IUPAC Name |

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5/c1-14-3-4-16(24(27)28)13-18(14)21-19(25)20(26)23-11-9-22(10-12-23)15-5-7-17(29-2)8-6-15/h3-8,13H,9-12H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJFJCXJERWKDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2497194.png)

![N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2497201.png)

![2-Chloro-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2497204.png)

![3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2497211.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2497212.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2497214.png)